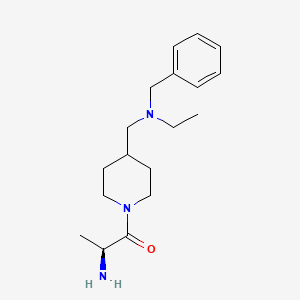![molecular formula C19H31N3O B7918321 (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7918321.png)
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions. Benzyl chloride and ethyl bromide are commonly used reagents for this purpose.
Amino Group Introduction: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Final Coupling: The final step involves coupling the piperidine derivative with a suitable butanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like lithium aluminum hydride, which can reduce ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or piperidine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their analgesic, anti-inflammatory, and neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-1-[3-(benzyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
- (S)-2-Amino-1-[3-(ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
- (S)-2-Amino-1-[3-(methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Uniqueness
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is unique due to the presence of both benzyl and ethyl groups attached to the piperidine ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.
特性
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)17-11-8-12-22(14-17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17?,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTQGLGKLAISEH-ZVAWYAOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918246.png)
![(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918253.png)
![(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918262.png)
![(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918274.png)
![(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918276.png)
![(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918277.png)
![(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918283.png)
![(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918288.png)
![(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918291.png)
![(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7918298.png)
![(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7918302.png)
![(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7918318.png)
![(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7918325.png)
